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molecular formula C7H12N2 B1591152 1-Isopropyl-2-methylimidazole CAS No. 84606-45-1

1-Isopropyl-2-methylimidazole

Cat. No. B1591152
M. Wt: 124.18 g/mol
InChI Key: GDRRCHJTUJBMQA-UHFFFAOYSA-N
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Patent
US04921969

Procedure details

The procedure of Example 1 was followed except that 33.1 g (0.32 mol) of N-isopropylethylenediamine, 19.4 g (0.32 mole) of acetic acid and 5.9 g of Harshaw Ni-2715 catalyst were used. About 37.6 g of crude product was recovered. GLC analysis showed that the crude product contained 98% of 1-isopropyl-2-methylimidazole.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][NH2:7])([CH3:3])[CH3:2].[C:8](O)(=O)[CH3:9]>>[CH:1]([N:4]1[CH:5]=[CH:6][N:7]=[C:8]1[CH3:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
C(C)(C)NCCN
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
About 37.6 g of crude product was recovered

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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